molecular formula C7H7Br2N3 B8081575 6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide

6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide

Cat. No.: B8081575
M. Wt: 292.96 g/mol
InChI Key: BMTKBNISKGKYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom and a methyl group attached to an imidazo[1,2-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide typically involves the following steps:

  • Bromination: The starting material, 2-methylimidazo[1,2-a]pyrazine, undergoes bromination to introduce the bromine atom at the 6-position.

  • Hydrobromic Acid Addition: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the bromine position or other reactive sites on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of new functional groups.

  • Substitution Products: Substituted derivatives with different substituents at the reactive sites.

Scientific Research Applications

6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and cellular processes.

  • Industry: The compound can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact mechanism of action would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide can be compared with other similar compounds, such as:

  • 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide: Similar structure but with a different position of the methyl group.

  • 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide: Similar structure but with a different position of the bromine atom.

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c1-5-3-11-4-6(8)9-2-7(11)10-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTKBNISKGKYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=CC2=N1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.